2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole
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Overview
Description
2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole is an organic compound that features a benzodithiole ring substituted with a cyclohexylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole typically involves the reaction of cyclohexylethyl halides with benzodithiole derivatives under specific conditions. One common method involves the use of cyclohexylethyl bromide and 1,3-benzodithiole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzodithiole derivatives.
Scientific Research Applications
2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylethyl derivatives: Compounds with similar cyclohexylethyl groups but different core structures.
Benzodithiole derivatives: Compounds with the benzodithiole ring but different substituents.
Uniqueness
2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole is unique due to the combination of the cyclohexylethyl group and the benzodithiole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
110166-46-6 |
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Molecular Formula |
C15H20S2 |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
2-(1-cyclohexylethyl)-1,3-benzodithiole |
InChI |
InChI=1S/C15H20S2/c1-11(12-7-3-2-4-8-12)15-16-13-9-5-6-10-14(13)17-15/h5-6,9-12,15H,2-4,7-8H2,1H3 |
InChI Key |
SXPZQTWQPPGTGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)C2SC3=CC=CC=C3S2 |
Origin of Product |
United States |
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